Thorium nitrate tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

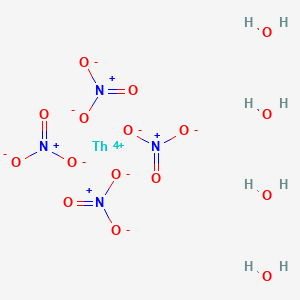

thorium(4+);tetranitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.4H2O.Th/c4*2-1(3)4;;;;;/h;;;;4*1H2;/q4*-1;;;;;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVIMIAZQDNXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Th+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N4O16Th | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911509 | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-07-0, 110140-69-7 | |

| Record name | Thorium nitrate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thorium, tetraaquatetrakis(nitrato-O,O)-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THORIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXJ6ZF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Characteristics of Thorium Nitrate Tetrahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of thorium nitrate (B79036) tetrahydrate (Th(NO₃)₄·4H₂O) crystals. The information is curated for professionals in research, scientific analysis, and drug development who require a thorough understanding of this compound's properties for various applications, including its use as a starting material in the synthesis of other thorium compounds and in the development of nuclear materials.

Physical and Chemical Properties

Thorium nitrate tetrahydrate is a white, crystalline solid that is both hygroscopic and radioactive. It is an important intermediate in the production of thorium metal and its oxide. The physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Th(NO₃)₄·4H₂O |

| Molar Mass | 552.13 g/mol [1] |

| Appearance | White hygroscopic crystals[2] |

| Density | 2.8 g/cm³[1] |

| Melting Point | Decomposes at approximately 500°C[2] |

| Solubility in Water | Very soluble[2][3] |

| Solubility in Organic Solvents | Soluble in ethanol; slightly soluble in acetone.[3] Also soluble in other alcohols, ketones, esters, and ethers.[1] |

| Crystal System | Information on the specific crystal system for the tetrahydrate is not readily available, while the pentahydrate is orthorhombic.[1] |

| Coordination Number | The thorium atom in the tetrahydrate has a coordination number of 12, with four bidentate nitrate groups and four water molecules.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development.

Synthesis of this compound

The synthesis of this compound is achieved by the controlled crystallization from a nitric acid solution of specific concentrations.[1]

Objective: To synthesize this compound crystals from thorium(IV) hydroxide (B78521).

Materials:

-

Thorium(IV) hydroxide (Th(OH)₄)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Beakers and stirring equipment

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

Procedure:

-

Prepare a nitric acid solution with a concentration between 4% and 59% by diluting concentrated nitric acid with distilled water.

-

Slowly add thorium(IV) hydroxide to the nitric acid solution while stirring continuously until the hydroxide is completely dissolved. The reaction is as follows: Th(OH)₄ + 4HNO₃ → Th(NO₃)₄ + 4H₂O.

-

Gently heat the solution to ensure complete dissolution and to obtain a clear solution.

-

Transfer the hot, saturated solution to a crystallization dish and allow it to cool slowly to room temperature.

-

Cover the dish and allow for slow evaporation of the solvent at room temperature to promote the growth of well-defined crystals.

-

Once a significant amount of crystals has formed, separate them from the mother liquor by vacuum filtration.

-

Wash the crystals with a small amount of cold, dilute nitric acid to remove any residual impurities.

-

Dry the crystals in a vacuum desiccator over a suitable desiccant.

Characterization Protocols

Objective: To determine the crystal structure and unit cell parameters of this compound.

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

Procedure:

-

Select a suitable single crystal of this compound under a microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam of the diffractometer.

-

Perform a preliminary data collection to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

Process the collected data, including integration of reflection intensities and corrections for Lorentz and polarization effects.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Objective: To study the thermal decomposition behavior of this compound.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Procedure:

-

Accurately weigh a small sample (typically 5-10 mg) of this compound into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Heat the sample from room temperature to a final temperature of around 600°C at a controlled heating rate (e.g., 10°C/min).

-

The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air), depending on the desired information.

-

Record the mass of the sample as a function of temperature. The resulting TGA curve will show mass loss steps corresponding to dehydration and decomposition of the nitrate to thorium dioxide.[1]

Objective: To determine the bulk density of this compound crystals.

Methodology: Due to the solubility of the material in water, a modified displacement method is required.[4]

Procedure:

-

Fill a container of a known volume with a non-reactive, fine, dry sand and weigh it to determine the density of the sand.[4]

-

Place a known mass of this compound crystals into the container.[4]

-

Fill the remaining volume of the container with the same sand to the known volume mark.[4]

-

The volume of the this compound crystals can be calculated from the weight of the sand displaced.[4]

-

The density is then calculated by dividing the mass of the crystals by their calculated volume.[4]

Objective: To quantitatively measure the solubility of this compound in water and organic solvents.

Procedure:

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

-

Carefully take a known volume of the clear, saturated supernatant.

-

Evaporate the solvent from the known volume of the solution to dryness.

-

Weigh the remaining solid residue.

-

Calculate the solubility in grams of solute per 100 mL or 100 g of solvent.

Visualizations

The following diagrams illustrate key experimental and logical relationships concerning this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Influence of nitric acid concentration on the hydrated form of thorium nitrate.

References

- 1. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 2. Thorium nitrate | N4O12Th | CID 26293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Table 4-2, Physical and Chemical Properties of Thorium and Compounds - Toxicological Profile for Thorium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. info.ornl.gov [info.ornl.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Thorium Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of thorium nitrate (B79036) tetrahydrate [Th(NO₃)₄·4H₂O], a crucial precursor in various research and development applications, including the thorium-uranium fuel cycle.[1][2] This document details the primary synthesis methodologies, experimental protocols, and quantitative data, presented in a format tailored for scientific and research professionals.

Core Synthesis Pathways

The synthesis of thorium nitrate tetrahydrate predominantly involves the dissolution of a thorium precursor in nitric acid. The hydration state of the resulting thorium nitrate is critically dependent on the concentration of the nitric acid solution. While several precursors can be utilized, the most common and direct route begins with thorium(IV) hydroxide (B78521).

From Thorium(IV) Hydroxide

The most straightforward preparation method is the reaction of thorium(IV) hydroxide [Th(OH)₄] with nitric acid (HNO₃).[3][4] The concentration of the nitric acid solution is the determining factor for the hydration state of the final product. Crystallization from nitric acid solutions with concentrations ranging from 4% to 59% yields the tetrahydrate form.[3]

Reaction: Th(OH)₄ + 4HNO₃ + 3H₂O → Th(NO₃)₄·4H₂O + 3H₂O

From Thorium Sulfate (B86663) via Thorium Peroxide

An alternative pathway involves the use of thorium sulfate as a starting material.[5][6] This method is particularly useful for purifying thorium from certain impurities. The thorium sulfate is first dissolved in water, and then thorium peroxide is precipitated by the addition of hydrogen peroxide in an acidic medium. The resulting thorium peroxide is then dissolved in nitric acid to form thorium nitrate.

Reaction Sequence:

-

Th(SO₄)₂·9H₂O (dissolved in water) + H₂O₂ → ThO₂(O₂)·xH₂O↓ (Thorium Peroxide precipitate)

-

ThO₂(O₂)·xH₂O + 4HNO₃ → Th(NO₃)₄ + (x+1)H₂O + O₂

Purification via Solvent Extraction

For applications requiring high purity, such as nuclear-grade thorium nitrate, solvent extraction is a common purification step.[5][7][8] This technique is typically employed after the initial dissolution of the thorium precursor in nitric acid. A widely used method involves the extraction of thorium nitrate from the aqueous nitric acid solution into an organic phase, commonly a solution of tributyl phosphate (B84403) (TBP) in a diluent like kerosene (B1165875).[7] Impurities, such as rare earth elements, tend to remain in the aqueous phase.[8] The purified thorium nitrate is then stripped back into an aqueous solution using dilute nitric acid or demineralized water.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its common precursor, thorium nitrate pentahydrate.

| Property | This compound | Thorium Nitrate Pentahydrate | Reference(s) |

| Chemical Formula | Th(NO₃)₄·4H₂O | Th(NO₃)₄·5H₂O | [9] |

| Molar Mass | 552.12 g/mol | 570.15 g/mol | [9][10] |

| Appearance | White hygroscopic crystals | Colorless crystals | [9] |

| Crystal System | - | Orthorhombic | [9] |

| Synthesis Condition | Crystallization from 4-59% HNO₃ | Crystallization from dilute HNO₃ | [3] |

| Purity (Post-Peroxide Precipitation) | >99.5% ThO₂ equivalent | - | [5][6] |

Detailed Experimental Protocols

Synthesis of this compound from Thorium(IV) Hydroxide

This protocol describes the synthesis of this compound from a thorium(IV) hydroxide precursor.

Materials:

-

Thorium(IV) hydroxide [Th(OH)₄] paste or powder

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Deionized water

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Crystallization dish

-

Vacuum filtration apparatus (Buchner funnel, filter flask)

-

Filter paper

Procedure:

-

Preparation of Nitric Acid Solution: Prepare a nitric acid solution within the concentration range of 4% to 59% by diluting concentrated nitric acid with deionized water. The precise concentration will influence crystal size and yield. A mid-range concentration (e.g., 30-40%) is a good starting point.

-

Dissolution of Thorium(IV) Hydroxide: Place the thorium(IV) hydroxide into the reaction vessel. Slowly add the prepared nitric acid solution while stirring continuously. An excess of nitric acid is typically used to ensure complete dissolution. The reaction is exothermic and may require cooling to control the temperature.

-

Heating and Concentration: Gently heat the solution to between 60-80°C to ensure the reaction goes to completion and to concentrate the solution. Continue heating until the solution is saturated, which can be identified by the formation of a thin crust of crystals at the surface upon cooling a small sample.

-

Crystallization: Transfer the hot, saturated solution to a crystallization dish. Allow the solution to cool slowly to room temperature. For larger crystals, slower cooling is preferred. The dish can be loosely covered to prevent contamination.

-

Isolation of Crystals: Once crystallization is complete, isolate the this compound crystals by vacuum filtration.

-

Washing: Wash the crystals sparingly with a small amount of cold, concentrated nitric acid to remove any residual impurities, followed by a quick wash with a volatile solvent like diethyl ether to aid in drying.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent. Do not heat the hydrated crystals, as this can lead to the formation of basic nitrates.[3]

Purification by Solvent Extraction (Conceptual Steps)

For ultra-high purity, the thorium nitrate solution from step 2 or 3 above can be subjected to solvent extraction prior to crystallization.

-

Organic Phase Preparation: Prepare a solution of tributyl phosphate (TBP) in an organic diluent such as kerosene (e.g., 30% TBP v/v).[7]

-

Extraction: Contact the aqueous thorium nitrate solution with the organic TBP solution in a separatory funnel. Shake vigorously to facilitate the transfer of thorium nitrate into the organic phase. Allow the layers to separate.

-

Separation: Drain the aqueous raffinate, which contains many of the impurities.

-

Scrubbing (Optional): To further remove co-extracted impurities, the loaded organic phase can be "scrubbed" by washing with a fresh solution of nitric acid.[11]

-

Stripping: Strip the thorium nitrate from the organic phase by contacting it with deionized water or a dilute nitric acid solution. This transfers the purified thorium nitrate back into an aqueous phase.[6]

-

Proceed to Crystallization: The resulting purified aqueous thorium nitrate solution can then be concentrated and crystallized as described in the protocol above.

Visualized Workflows and Pathways

The following diagrams illustrate the logical relationships in the synthesis and purification of this compound.

Caption: Basic synthesis workflow for this compound.

Caption: Purification of thorium nitrate via solvent extraction.

References

- 1. THORIUM NITRATE - Thorium(IV) nitrate - Thorium Nitricum [ceramic-glazes.com]

- 2. benchchem.com [benchchem.com]

- 3. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 4. Thorium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. US20140170039A1 - Process of separating and purifying thorium - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. inis.iaea.org [inis.iaea.org]

An In-depth Technical Guide to the Solubility of Thorium Nitrate Tetrahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thorium nitrate (B79036) tetrahydrate in various organic solvents. The information is compiled from established chemical literature and databases, offering valuable insights for professionals in research, scientific analysis, and drug development who may work with actinide compounds. This document summarizes qualitative and, where available, general quantitative trends, outlines a representative experimental protocol for solubility determination, and illustrates key concepts through logical diagrams.

Introduction

Thorium nitrate tetrahydrate, Th(NO₃)₄·4H₂O, is a key intermediate in the purification of thorium and the production of thorium-based materials.[1][2] Its solubility in organic solvents is a critical parameter for solvent extraction processes used to separate thorium from other elements, particularly rare earths.[2] Understanding the solubility behavior of this compound in different organic media is essential for designing efficient separation schemes and for other applications where thorium nitrate is utilized in a non-aqueous environment.

Generally, this compound exhibits solubility in oxygen-containing organic solvents such as alcohols, ketones, ethers, and esters.[1][2] Hydrocarbons, halogenated hydrocarbons, and nitro compounds, on the other hand, are typically poor solvents for this salt. The solution process is believed to be dependent on the interaction between the oxygen-containing functional groups of the solvent molecules and the thorium cation.

Solubility Data

While specific quantitative data from seminal studies such as that of Templeton and Hall (1947) are compiled in resources like the IUPAC-NIST Solubility Data Series, this guide presents a qualitative and trend-based summary based on available literature. For precise, critically evaluated quantitative data, consulting the "IUPAC-NIST Solubility Data Series, Volume 55: Actinide Nitrates" is recommended.

Qualitative Solubility Summary

The following table summarizes the qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | General Solubility | Examples |

| Alcohols | Soluble to Very Soluble | Ethanol, Isoamyl Alcohol |

| Ketones | Soluble | Acetone, Methyl Isobutyl Ketone |

| Ethers | Soluble | Diethyl Ether |

| Esters | Soluble | Ethyl Acetate |

| Hydrocarbons | Insoluble | Benzene, Toluene, Petroleum Ether |

| Halogenated Hydrocarbons | Insoluble | Not specified in search results |

| Nitro Compounds | Insoluble | Nitromethane (in the absence of water) |

| Amino Compounds | Insoluble | Not specified in search results |

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors. A logical diagram illustrating these relationships is provided below.

Caption: Factors influencing the solubility of this compound.

Within a homologous series of solvents (e.g., alcohols or ketones), the dissolving power generally decreases as the molecular weight of the solvent increases. This is attributed to the decreasing polarity and increasing steric hindrance of the larger solvent molecules.

Experimental Protocol for Solubility Determination

The following is a detailed, representative methodology for determining the solubility of this compound in an organic solvent, based on common practices for inorganic salt solubility studies.

Materials and Apparatus

-

Solute: this compound, C.P. grade

-

Solvent: Organic liquid of interest, practical grade or higher

-

Sealed test tubes or solubility vessels

-

Constant temperature bath with agitation mechanism (e.g., shaker or rotator)

-

Centrifuge

-

Analytical balance

-

Drying oven

-

Inert atmosphere glove box (recommended for hygroscopic solvents)

-

Pipettes and other standard laboratory glassware

Experimental Workflow Diagram

The general workflow for determining solubility is outlined in the diagram below.

Caption: General experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed, sealable test tube or vessel.

-

Solvent Addition: Add a known mass or volume of the organic solvent to the vessel.

-

Sealing: Securely seal the vessel to prevent solvent evaporation.

-

Equilibration: Place the vessel in a constant temperature bath and agitate it continuously. The time required to reach equilibrium should be determined empirically but is typically in the range of 24 to 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For solvents that form viscous solutions or have fine suspended particles, centrifugation may be necessary to obtain a clear, saturated supernatant.

-

Sampling: Carefully withdraw a known weight of the clear saturated solution using a pipette. This step should be performed while maintaining the constant temperature to avoid changes in solubility.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed crucible or evaporation dish. Gently heat the sample to evaporate the organic solvent. In some cases, the solvent may be burned off with a small flame, taking appropriate safety precautions.

-

Residue Analysis: After removing the solvent, the remaining residue is the dissolved thorium nitrate. Weigh the crucible with the residue.

-

Calculation: The solubility can be calculated based on the weight of the residue and the initial weight of the saturated solution sampled. The results are often expressed as grams of anhydrous thorium nitrate per 100 grams of solution or per 100 grams of solvent.

Conclusion

The solubility of this compound in organic solvents is a key factor in its industrial applications, particularly in solvent extraction for purification. Oxygen-containing organic compounds are generally effective solvents, with solubility trends influenced by the solvent's molecular weight and structure. While this guide provides a solid foundation, for specific quantitative data and in-depth analysis, consulting dedicated chemical data compilations is strongly advised. The experimental protocol outlined herein offers a robust framework for researchers to conduct their own solubility determinations.

References

Understanding the Hygroscopic Nature of Thorium Nitrate Tetrahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorium nitrate (B79036) tetrahydrate is a white, crystalline solid that is very soluble in water and alcohol.[1] Its hygroscopic nature dictates that it readily absorbs moisture from the atmosphere, which can impact its handling, storage, stability, and the accuracy of analytical measurements.[2] The formation of the tetrahydrate, as opposed to the pentahydrate, is dependent on the concentration of nitric acid during the crystallization process.[3]

Physicochemical Properties

A summary of the key physicochemical properties of thorium nitrate tetrahydrate is presented in Table 1. Understanding these properties is essential for its proper handling and use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Th(NO₃)₄·4H₂O | [4][5] |

| Appearance | White crystalline powder/mass | [1][4] |

| Solubility | Very soluble in water and alcohol | [1][4] |

| Hygroscopicity | Hygroscopic, deliquescent | [1] |

| Stability | Stable under recommended storage conditions, but moisture sensitive |

Hygroscopicity and Deliquescence

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. This compound is characterized as a hygroscopic material.[4] This property can lead to deliquescence, where the substance absorbs enough moisture to dissolve and form a liquid solution. The critical relative humidity (CRH) is the specific humidity at which deliquescence begins for a given substance at a particular temperature.

While the exact CRH for this compound is not documented in the reviewed literature, its deliquescent nature necessitates storage in a dry, well-sealed environment to prevent degradation and changes in its physical state.[1] The absorption of atmospheric water can impact the compound's purity, mass, and crystalline structure, which is a critical consideration for applications requiring precise measurements and material integrity. The Oak Ridge National Laboratory has highlighted the importance of controlling humidity during the analysis of thorium nitrate stockpiles due to its moisture-sensitive nature.[2]

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of a compound like this compound, several established experimental methods can be employed. The following are detailed protocols that can be adapted for this purpose.

Gravimetric Method using Saturated Salt Solutions

This method involves exposing the sample to atmospheres with controlled relative humidity (RH) generated by saturated salt solutions in desiccators.

Objective: To determine the equilibrium moisture content of this compound at various RH levels.

Materials:

-

This compound (pre-dried under controlled conditions if necessary)

-

Analytical balance (with appropriate safety enclosures for handling radioactive materials)

-

A series of desiccators

-

Saturated solutions of various salts to create different RH environments (e.g., lithium chloride, magnesium chloride, sodium chloride, potassium nitrate, potassium sulfate)

-

Temperature-controlled chamber or room

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound into a pre-weighed container. The initial state of the sample (e.g., dried to a constant weight) should be well-defined.

-

Humidity Chambers: Place the open container with the sample into a desiccator containing a saturated salt solution. Each desiccator will maintain a specific, constant RH.

-

Equilibration: Store the desiccators in a temperature-controlled environment. Periodically remove the sample and quickly weigh it, returning it to the desiccator promptly to minimize exposure to ambient air.

-

Data Collection: Continue the weighings until the sample mass becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Data Analysis: Calculate the percentage of water absorbed at each RH level. Plot the equilibrium moisture content against the relative humidity to generate a water vapor sorption isotherm.

Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated and automated gravimetric technique that provides detailed information on water sorption and desorption kinetics.

Objective: To obtain a high-resolution water vapor sorption-desorption isotherm and study the kinetics of water uptake and loss.

Apparatus: A Dynamic Vapor Sorption analyzer.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample of this compound onto the DVS sample pan.

-

Drying: Start the experiment with a drying step at 0% RH to establish the dry mass of the sample.

-

Sorption Phase: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates.

-

Desorption Phase: After reaching the maximum RH, program the instrument to decrease the RH in a similar stepwise manner back to 0% RH to measure water loss.

-

Data Analysis: The instrument's software will generate a detailed sorption-desorption isotherm, plotting the change in mass versus RH. This can reveal information about deliquescence, hydrate (B1144303) formation, and hysteresis.

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content of a hydrated sample and to study its dehydration behavior.

Objective: To quantify the water of hydration and assess the thermal stability of this compound.

Apparatus: A Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Collection: The TGA will record the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve will show mass loss steps corresponding to the loss of water molecules. The temperature at which these losses occur provides information about the thermal stability of the hydrate.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the hygroscopic nature of a substance and a conceptual representation of the hydration process.

Caption: Logical workflow for the determination of hygroscopicity.

Caption: Conceptual diagram of the water vapor interaction process.

Conclusion

The hygroscopic nature of this compound is a critical parameter that influences its stability, handling, and application. While direct quantitative data on its water sorption behavior is sparse in the available literature, established analytical techniques such as the gravimetric method, Dynamic Vapor Sorption, and Thermogravimetric Analysis provide robust frameworks for its characterization. For researchers, scientists, and drug development professionals working with this compound, a thorough understanding and experimental determination of its hygroscopic properties are essential for ensuring the reliability and reproducibility of their work. The protocols and logical workflow presented in this guide offer a comprehensive approach to achieving this understanding.

References

- 1. Thorium nitrate | N4O12Th | CID 26293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. info.ornl.gov [info.ornl.gov]

- 3. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 4. This compound CAS NO: 13470-07-0 Molecular Formula: Th(NO3)4·4(H2O) [unmdc.com]

- 5. This compound | H8N4O16Th | CID 134672 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrated Forms of Thorium Nitrate for Researchers and Professionals

Abstract

Thorium(IV) nitrate (B79036), a key actinide compound, is pivotal in various scientific and industrial applications, ranging from the synthesis of advanced catalytic materials to the development of nuclear fuels.[1] Its utility is often dictated by its hydration state, with the tetrahydrate and pentahydrate being the most stable and well-characterized forms.[2][3] This technical guide provides an in-depth analysis of the different hydrated forms of thorium nitrate, with a focus on their synthesis, physicochemical properties, and thermal decomposition. Detailed experimental methodologies, quantitative data, and process visualizations are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction to Thorium Nitrate and its Hydrates

Thorium nitrate, with the chemical formula Th(NO₃)₄, is a colorless, radioactive crystalline solid. It readily forms hydrates, with the number of water molecules in the crystal lattice significantly influencing its properties. While various hydrates have been reported, extensive studies have confirmed that only the tetrahydrate (Th(NO₃)₄·4H₂O) and the pentahydrate (Th(NO₃)₄·5H₂O) are stable and commonly isolated.[2] The purported hexahydrate is likely a basic salt.[2] The pentahydrate is the most common form and is obtained from crystallization in dilute nitric acid solutions, whereas the tetrahydrate is formed from solutions with higher nitric acid concentrations.[2]

Physicochemical Properties of Thorium Nitrate Hydrates

The physical and chemical characteristics of thorium nitrate hydrates are crucial for their application. The following tables summarize the key quantitative data for the tetrahydrate and pentahydrate forms.

Table 1: General and Physical Properties of Thorium Nitrate Hydrates

| Property | Thorium Nitrate Tetrahydrate | Thorium Nitrate Pentahydrate |

| Chemical Formula | Th(NO₃)₄·4H₂O[2][3] | Th(NO₃)₄·5H₂O[2][3] |

| Molar Mass | 552.13 g/mol [2][4] | 570.15 g/mol [2] |

| Appearance | White hygroscopic crystals[2][3] | Colorless crystals[2][3] |

| Density | 2.80 g/cm³[3] | 2.8 g/cm³[2] |

| Solubility in Water | Very soluble[5][6] | Highly soluble[3] |

| Solubility in Alcohol | Soluble[5][6] | Soluble[7] |

Table 2: Crystallographic Data of Thorium Nitrate Pentahydrate

| Parameter | Value |

| Crystal System | Orthorhombic[2][8] |

| Space Group | Fdd2[8][9] |

| Lattice Constants | a = 11.182 Å, b = 22.873 Å, c = 10.573 Å[8] |

| Coordination Number | 11[2][7] |

Synthesis of Thorium Nitrate Hydrates

The selective synthesis of this compound and pentahydrate is primarily controlled by the concentration of nitric acid during the crystallization process.

General Synthesis Pathway

The overall reaction for the formation of thorium nitrate hydrates involves the dissolution of a thorium precursor, such as thorium(IV) hydroxide (B78521), in nitric acid.

Caption: Synthesis pathways of thorium nitrate hydrates.

Experimental Protocols

Protocol 1: Synthesis of Thorium Nitrate Pentahydrate

-

Preparation of Thorium Hydroxide: Start with a soluble thorium salt (e.g., thorium chloride). Dissolve the salt in deionized water and precipitate thorium hydroxide by the slow addition of a base (e.g., ammonium (B1175870) hydroxide) with constant stirring. Filter the precipitate and wash thoroughly with deionized water to remove any remaining salts.

-

Dissolution in Nitric Acid: Suspend the freshly prepared thorium hydroxide in a minimal amount of deionized water. Add dilute nitric acid (<4% w/v) dropwise with continuous stirring until all the thorium hydroxide has dissolved, forming a clear solution of thorium nitrate.

-

Crystallization: Gently heat the solution to concentrate it, then allow it to cool slowly to room temperature. Colorless crystals of thorium nitrate pentahydrate will form.

-

Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold dilute nitric acid, and then with a suitable organic solvent (e.g., ethanol) to facilitate drying. Dry the crystals in a desiccator over a suitable drying agent.

Protocol 2: Synthesis of this compound

-

Preparation of Thorium Nitrate Solution: Follow steps 1 and 2 from the pentahydrate synthesis protocol.

-

Adjustment of Acidity: Add concentrated nitric acid to the thorium nitrate solution to achieve a final concentration between 4% and 59% (w/v).[2]

-

Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization. White, hygroscopic crystals of this compound will form.

-

Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of the mother liquor, and dry carefully in a controlled environment due to their hygroscopic nature.

Thermal Decomposition of Thorium Nitrate Hydrates

The thermal stability of thorium nitrate hydrates is a critical consideration for their storage and use in high-temperature applications. Thermogravimetric analysis (TGA) reveals a multi-stage decomposition process.

Decomposition Pathway of Thorium Nitrate Pentahydrate

The thermal decomposition of thorium nitrate pentahydrate proceeds through the loss of water molecules, followed by the decomposition of the nitrate groups, ultimately yielding thorium dioxide (ThO₂).

Caption: Thermal decomposition pathway of thorium nitrate pentahydrate.

Quantitative Thermal Decomposition Data

The following table summarizes the expected mass loss and intermediate products during the thermal decomposition of thorium nitrate pentahydrate based on available literature.

Table 3: Stepwise Thermal Decomposition of Thorium Nitrate Pentahydrate

| Step | Temperature Range (°C) | Evolved Species | Solid Product |

| 1 | 50 - 150 | H₂O | Lower hydrates (e.g., Th(NO₃)₄·2H₂O) |

| 2 | ~140 | H₂O, HNO₃ | Basic Thorium Nitrate (ThO(NO₃)₂)[2] |

| 3 | > 350 | NO₂, O₂ | Thorium Dioxide (ThO₂) |

Note: The exact temperature ranges and mass losses can vary depending on the experimental conditions, such as heating rate and atmosphere.

Applications in Research and Development

Thorium nitrate and its derivatives have several important applications:

-

Nuclear Fuel Cycle: As a precursor for the synthesis of thorium dioxide, a fertile material for breeder reactors.[1]

-

Catalysis: In the preparation of heterogeneous catalysts for various organic transformations.[1]

-

Reagent Chemistry: Used as a laboratory reagent, for instance, in the determination of fluoride (B91410) ions.[6]

-

Gas Mantles: Historically and in some specialized applications, used in the manufacturing of incandescent gas mantles.[6]

Safety and Handling

Thorium nitrate is a radioactive and chemically hazardous material. All handling must be conducted in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment, including gloves and safety glasses. Due to its radioactivity, adherence to all relevant institutional and national regulations for handling radioactive materials is mandatory. It is also a strong oxidizing agent and should be kept away from combustible materials.

Conclusion

A thorough understanding of the different hydrated forms of thorium nitrate is essential for their effective and safe use in research and industrial applications. This guide has provided a comprehensive overview of the synthesis, properties, and thermal behavior of this compound and pentahydrate. The presented data and protocols offer a valuable resource for scientists and professionals working with this important actinide compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | H8N4O16Th | CID 134672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thorium(IV) nitrate tetrahydrate. | 33088-16-3 [chemicalbook.com]

- 6. Thorium nitrate | N4O12Th | CID 26293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thorium - Wikipedia [en.wikipedia.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to Thorium Nitrate Tetrahydrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of thorium nitrate (B79036) tetrahydrate, including its chemical and physical properties, relevant experimental protocols, and its emerging role in therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications of this unique radioactive compound.

Core Properties of Thorium Nitrate Tetrahydrate

This compound is a colorless to white crystalline solid that is soluble in water and alcohol. It is a key starting material in the synthesis of other thorium compounds and has applications in various industrial and research settings. Due to its radioactive nature, handling of this compound requires strict adherence to safety protocols in appropriately equipped laboratories.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 13470-07-0 | [1][2][3][4][5] |

| Molecular Formula | Th(NO₃)₄·4H₂O | [1][6] |

| Molecular Weight | 552.12 g/mol | [1][5][7] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and alcohol | [1][2] |

| Melting Point | Decomposes at 500°C | [1] |

| Density | ~2.8 g/cm³ | [8] |

| LD50 (Oral, Mouse) | 1760 mg/kg | [3][9] |

Experimental Protocols

This section details key experimental procedures involving this compound, from its synthesis and analysis to its application in the development of targeted radiopharmaceuticals.

High-Purity Synthesis of Thorium Nitrate

A common method for producing high-purity thorium nitrate involves the precipitation of thorium peroxide from a thorium sulfate (B86663) solution, followed by dissolution in nitric acid.

Protocol:

-

Dissolution of Thorium Sulfate: Dissolve thorium sulfate in deionized water.

-

Precipitation of Thorium Peroxide: Add hydrogen peroxide to the thorium sulfate solution to precipitate thorium peroxide. The precipitation is typically carried out at a controlled pH to ensure complete precipitation of thorium while minimizing the co-precipitation of impurities.

-

Filtration and Washing: Filter the thorium peroxide precipitate and wash it thoroughly with deionized water to remove any remaining sulfate ions and other soluble impurities.

-

Dissolution in Nitric Acid: Dissolve the purified thorium peroxide precipitate in nitric acid. The concentration of nitric acid can be adjusted to obtain the desired hydrate (B1144303) of thorium nitrate upon crystallization. For this compound, crystallization from nitric acid concentrations between 4% and 59% is effective.[7]

-

Crystallization: Allow the thorium nitrate solution to crystallize. The resulting crystals are then collected and dried.

Analytical Procedures for Quality Control

The following are standard methods for the quality control of this compound, adapted from the American Chemical Society (ACS) Reagent Chemicals monographs.

Assay (by Gravimetry):

-

Accurately weigh approximately 1.0 g of the sample and dissolve it in 100 mL of water.

-

Add 2 mL of 10% sulfuric acid and heat the solution to boiling.

-

Add 20 mL of a hot 10% oxalic acid solution to precipitate thorium oxalate.

-

Cool the solution, filter the precipitate, and wash it with a small amount of water.

-

Ignite the precipitate to a constant weight in a crucible. The final product of ignition is thorium dioxide (ThO₂), which is used to calculate the purity of the original sample.[4]

Determination of Sulfate Impurities:

-

Prepare a sample solution by dissolving a known weight of thorium nitrate in water.

-

Add ammonium (B1175870) acetate (B1210297) solution and extract with a solution of N-phenylbenzohydroxamic acid in chloroform (B151607) to remove the thorium.

-

The aqueous layer, now free of thorium, can be analyzed for sulfate using standard methods, such as precipitation with barium chloride and subsequent gravimetric or turbidimetric analysis.[4]

Application in Drug Development: Targeted Alpha Therapy (TAT)

While this compound is not directly used as a therapeutic agent, its radioisotopes, particularly Thorium-227 (B1209163), are at the forefront of a promising cancer treatment modality known as Targeted Alpha Therapy (TAT).[10] TAT utilizes alpha-emitting radionuclides conjugated to a targeting moiety, such as a monoclonal antibody, to selectively deliver a potent cytotoxic payload to cancer cells.[3][10][11]

General Workflow for the Preparation of Targeted Thorium Conjugates (TTCs)

The following diagram illustrates the general workflow for the synthesis of a Targeted Thorium Conjugate (TTC) for use in TAT.

Caption: Workflow for the synthesis of Targeted Thorium Conjugates (TTCs).

The process begins with a thorium source, from which the desired radioisotope (e.g., Thorium-227) is obtained. A chelator molecule is then radiolabeled with the thorium isotope.[12] This radiolabeled chelator is subsequently conjugated to a monoclonal antibody that is specific for an antigen present on the surface of cancer cells.[3][10] The resulting antibody-chelator conjugate, or TTC, undergoes rigorous purification and quality control to ensure its stability and purity before it can be used in preclinical or clinical studies.[3][5]

Cellular Signaling and Mechanism of Action

The cytotoxic effects of thorium and its alpha-emitting isotopes are primarily mediated by the induction of DNA damage through the generation of reactive oxygen species (ROS). This leads to a complex cellular response involving DNA damage repair pathways.

Thorium-Induced DNA Damage and Cellular Response Pathway

The following diagram illustrates the signaling pathway initiated by thorium-induced DNA damage.

Caption: Signaling pathway of Thorium-induced DNA damage response.

The high linear energy transfer of alpha particles emitted by thorium isotopes leads to the formation of ROS, which in turn cause complex DNA double-strand breaks.[3][4] This severe DNA damage is sensed by the cell, leading to the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase.[13][14] ATM then phosphorylates various downstream targets, including the heat shock protein 90 alpha (Hsp90α).[14][15] The interaction between ATM and Hsp90α is critical for the proper functioning of the DNA damage response (DDR) machinery, which includes proteins like BRCA1 and CHK2.[13][16] The activation of the DDR can lead to two primary outcomes: cell cycle arrest to allow for DNA repair, or if the damage is too extensive, the initiation of programmed cell death (apoptosis).[1][8] The role of Hsp90 in this pathway is multifaceted, as it acts as a chaperone for many DDR proteins, ensuring their stability and proper function.[13][16][17]

Conclusion

This compound is a compound with significant potential, particularly as a precursor for the development of innovative cancer therapies. A thorough understanding of its chemical properties, synthesis, and mechanism of action at the cellular level is crucial for researchers and drug development professionals working in this exciting and rapidly evolving field. The information presented in this guide provides a solid foundation for further exploration and application of this remarkable compound.

References

- 1. DNA damage responses to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological consequences of oxidative stress-induced DNA damage in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted thorium-227 conjugates as treatment options in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeted thorium-227 conjugates as treatment options in oncology [frontiersin.org]

- 5. Preclinical Efficacy of a PSMA-Targeted Thorium-227 Conjugate (PSMA-TTC), a Targeted Alpha Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. openmedscience.com [openmedscience.com]

- 8. researchgate.net [researchgate.net]

- 9. urotoday.com [urotoday.com]

- 10. Targeted Alpha Therapy with Thorium-227 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thorium chelators for targeted alpha therapy: Rapid chelation of thorium-226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hsp90α regulates ATM and NBN functions in sensing and repair of DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ATM is the primary kinase responsible for phosphorylation of Hsp90α after ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. Hsp90: A New Player in DNA Repair? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. network.febs.org [network.febs.org]

An In-depth Technical Guide to the Early Investigations into Thorium Nitrate's Radioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the radioactivity of thorium nitrate (B79036), a pivotal moment in the dawn of nuclear science. Chronicling the seminal experiments conducted at the turn of the 20th century, this document details the methodologies, presents the quantitative data, and illustrates the logical progression of discoveries that expanded our understanding of the atom.

The Dawn of a New Era: The Discovery of Thorium's Radioactivity

The final years of the 19th century were a period of profound scientific discovery. Following Wilhelm Röntgen's 1895 discovery of X-rays and Henri Becquerel's 1896 identification of spontaneous radiation from uranium salts, the scientific community was abuzz with the prospect of new forms of energy and matter. It was in this environment that two independent researchers, Gerhard Carl Schmidt and Marie Skłodowska Curie, turned their attention to other known elements, leading to the discovery of thorium's radioactive properties in 1898.

Gerhard Carl Schmidt: The First to Publish

Working at the Physical Institute of the University of Erlangen in Germany, Gerhard Carl Schmidt was the first to report the radioactivity of thorium. His findings were presented to the Deutsche Physikalische Gesellschaft on March 24, 1898, and published in the Annalen der Physik.

Schmidt's experimental setup was designed to measure the electrical conductivity of air when exposed to various substances, a key indicator of the newly discovered "Becquerel rays."

-

Apparatus: Schmidt employed a simple quadrant electrometer to detect the faint electrical currents produced by the ionization of air. The substance to be tested was placed on a metal plate, which was enclosed in a container to shield it from external electrical disturbances. This plate was connected to one set of quadrants of the electrometer, while the other set was grounded.

-

Methodology: A layer of the powdered test substance was spread evenly on the lower plate of a condenser. The distance between the condenser plates was approximately 1 cm. A potential difference was applied across the plates. The rate of discharge of the electrometer was then observed. Schmidt systematically tested a variety of elements and compounds.

Schmidt observed that thorium and its compounds, including thorium nitrate, possessed the ability to discharge an electroscope, similar to uranium. He concluded that thorium emits rays analogous to those discovered by Becquerel. While his work was groundbreaking, it was largely qualitative, establishing the existence of thorium's radioactivity without extensive quantitative comparison to uranium.

Marie Skłodowska Curie: Independent Discovery and Quantitative Analysis

Independently, and just a few weeks after Schmidt's publication, Marie Curie announced her own discovery of thorium's radioactivity on April 12, 1898, in a presentation to the Académie des Sciences in Paris. Her work, however, went a step further by introducing a more precise quantitative methodology.

Curie's apparatus, a testament to the ingenuity of early atomic scientists, allowed for more precise and reproducible measurements of radioactivity.

-

Apparatus: At the core of her setup was an ionization chamber, consisting of two parallel circular metal plates. The lower plate was covered with a uniform layer of the substance to be tested. This chamber was connected to a highly sensitive quadrant electrometer, an invention of Lord Kelvin that had been modified by Pierre and Jacques Curie. To achieve greater accuracy, Curie ingeniously incorporated a piezoelectric quartz crystal, another invention of the Curie brothers. The quartz crystal, when subjected to a known weight, generated a small, constant electric charge that could be used to compensate for the current produced by the radioactive sample.

-

Methodology:

-

A thin, uniform layer of the powdered substance was spread on the lower plate of the ionization chamber.

-

A potential of 100 volts was applied across the plates of the ionization chamber.

-

The current generated by the ionization of the air between the plates was measured by the electrometer.

-

To obtain a precise measurement, the current from the ionization chamber was balanced by the charge produced by the piezoelectric quartz. The time taken for the electrometer to return to zero was measured with a chronometer. The intensity of the radiation was then calculated based on the amount of charge produced by the quartz per unit time.

-

Curie's meticulous measurements allowed for the first quantitative comparisons of the radioactivity of different substances.

| Substance | Ionization Current (in amperes x 10⁻¹²) |

| Metallic Uranium (from Moissan) | 2.3 |

| Thorium Oxide (ThO₂) | 2.2 |

| Thorium Sulphate | 1.0 |

| Thorium Nitrate (Th(NO₃)₄) | 0.9 |

| Pitchblende (from Johanngeorgenstadt) | 8.3 |

| Chalcolite (artificial) | 0.9 |

| Chalcolite (natural) | 5.2 |

Note: The values are approximate and have been inferred from Curie's comparative data, where she stated the currents in relation to that produced by metallic uranium.

Curie's data revealed a crucial anomaly: certain uranium ores, like pitchblende and chalcolite, were significantly more radioactive than pure uranium itself. This led her to hypothesize the existence of a new, much more active element within these ores, a line of inquiry that would ultimately lead to the discovery of polonium and radium.

Unraveling the Complexity: The Work of Rutherford and Soddy

Following the initial discovery of thorium's radioactivity, the next significant advancements came from the collaboration between physicist Ernest Rutherford and chemist Frederick Soddy at McGill University in Montreal. Their work, published in a series of papers in 1902, revealed that thorium's radioactivity was a more complex phenomenon than previously understood, involving the transformation of elements.

The Discovery of "Thorium X"

Rutherford and Soddy observed that the radioactivity of thorium compounds seemed to vary, a puzzle that led them to investigate its source.

Soddy's chemical expertise was crucial in designing a method to separate the source of this variable radioactivity.

-

Apparatus: Standard laboratory glassware, including beakers, funnels, and filtration apparatus, was used. The radioactivity of the separated components was measured using a quadrant electrometer.

-

Methodology:

-

A solution of thorium nitrate was prepared in water.

-

Ammonia was added to the solution to precipitate the thorium as thorium hydroxide (B78521).

-

The precipitate was filtered, washed, and dried. This constituted the "thorium" fraction.

-

The filtrate, containing the ammonium (B1175870) salts and any other soluble components, was evaporated to dryness and gently heated to remove the ammonium salts. The remaining residue was termed "Thorium X" (ThX).

-

The radioactivity of both the thorium hydroxide precipitate and the ThX residue was measured over time using the electrometer.

-

Rutherford and Soddy's measurements revealed a remarkable relationship: the radioactivity of the separated ThX decreased over time, while the radioactivity of the thorium hydroxide from which it was separated gradually recovered.

| Time (days) | Activity of Thorium X (arbitrary units) | Activity of Thorium (arbitrary units) |

| 0 | 100 | 45 |

| 1 | 77 | 55 |

| 2 | 59 | 65 |

| 3 | 45 | 75 |

| 4 | 35 | 82 |

| 5 | 27 | 88 |

| 6 | 21 | 92 |

The "Emanation" from Thorium

Rutherford had earlier observed that thorium compounds produced a radioactive "emanation" that could be carried away by air currents. Further investigation with Soddy revealed the nature of this emanation.

-

Apparatus: A gas-tight apparatus was constructed, allowing a stream of air to be passed over a thorium compound and then into an ionization chamber connected to an electrometer.

-

Methodology:

-

A sample of a thorium compound was placed in a tube.

-

A steady stream of air was passed over the thorium compound and into the ionization chamber.

-

The current in the ionization chamber was measured to determine the activity of the emanation.

-

To test the nature of the emanation, it was passed through various substances, including cotton wool, strong acids, and hot tubes, before entering the ionization chamber.

-

Rutherford and Soddy found that the emanation was a chemically inert gas, as it was unaffected by the harsh chemical treatments. They also determined that the radioactivity of the emanation decayed exponentially, with a half-life of about one minute. This emanation was later identified as an isotope of radon (specifically, radon-220).

Visualizing the Discoveries

The logical progression of these early investigations can be visualized to better understand the flow of scientific inquiry.

Conclusion

The early investigations into the radioactivity of thorium nitrate and other thorium compounds were instrumental in shaping our modern understanding of nuclear physics. The independent discoveries by Gerhard Carl Schmidt and Marie Curie laid the groundwork, while the meticulous and insightful experiments of Ernest Rutherford and Frederick Soddy unveiled the revolutionary concept of radioactive transformation. This foundational research not only introduced new elements and phenomena to the scientific world but also provided the experimental methodologies and conceptual frameworks that would drive the field of nuclear science for decades to come.

An In-depth Technical Guide to Thorium Nitrate Tetrahydrate: Crystal Structure and Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of thorium nitrate (B79036) tetrahydrate (Th(NO₃)₄·4H₂O). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this actinide compound. While thorium nitrate has applications in various fields, including as a precursor for nuclear materials and in catalysis, a thorough understanding of its fundamental solid-state chemistry is crucial for its safe and effective use.

Introduction

Thorium, a naturally occurring radioactive element, exhibits a rich and complex coordination chemistry, largely dominated by its +4 oxidation state. Thorium nitrate is a key salt of thorium and exists in various hydrated forms, with the tetrahydrate and pentahydrate being the most common.[1] The number of water molecules in the crystal lattice significantly influences the compound's properties and crystal structure. This guide focuses on the tetrahydrate, a form that crystallizes from more concentrated nitric acid solutions.[1]

Physicochemical Properties

Thorium nitrate tetrahydrate is a white, hygroscopic crystalline solid.[2] It is highly soluble in water and ethanol.[2][3] Due to the presence of the thorium-232 isotope and its decay products, the compound is weakly radioactive.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | Th(NO₃)₄·4H₂O |

| Molar Mass | 552.13 g/mol [1] |

| Appearance | White hygroscopic crystals[2] |

| Solubility | Soluble in water and alcohol[2][3] |

Crystal Structure and Coordination Number

Despite the lack of complete crystallographic data for the tetrahydrate, its coordination environment has been described. The thorium(IV) ion in this compound is known to have a coordination number of 12.[1] This high coordination number is a characteristic feature of the large thorium ion. The coordination sphere is composed of four bidentate nitrate groups and four water molecules, all directly bonded to the central thorium atom.[1] Each bidentate nitrate group contributes two oxygen atoms to the coordination sphere, and each water molecule contributes one oxygen atom, resulting in a total of 12 oxygen atoms surrounding the thorium center.

Table 2: Coordination Environment of Thorium in this compound

| Feature | Description |

| Central Ion | Thorium(IV) (Th⁴⁺) |

| Coordination Number | 12[1] |

| Coordinating Ligands | 4 x Nitrate (NO₃⁻) ions, 4 x Water (H₂O) molecules |

| Nitrate Binding Mode | Bidentate |

| Total Coordinating Atoms | 12 x Oxygen |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved by the crystallization of thorium nitrate from a nitric acid solution of specific concentration. The degree of hydration is dependent on the acidity of the crystallization medium.

Protocol for the Synthesis of this compound Crystals:

-

Starting Material: Thorium(IV) hydroxide (B78521) (Th(OH)₄) or another suitable thorium salt.

-

Dissolution: Dissolve the thorium starting material in nitric acid (HNO₃). The concentration of the nitric acid should be maintained between 4% and 59% to favor the formation of the tetrahydrate.[1]

-

Crystallization: Allow the solution to slowly evaporate at room temperature. This slow evaporation promotes the formation of well-defined crystals.

-

Isolation: Once crystals have formed, they should be isolated from the mother liquor by filtration.

-

Drying: The crystals should be carefully dried. Due to their hygroscopic nature, drying in a desiccator or under a controlled atmosphere is recommended.

Crystal Structure Determination (General Methodology)

While specific experimental details for the crystal structure determination of this compound are not available, a general protocol for single-crystal X-ray diffraction is provided below. This methodology is standard for the characterization of new crystalline materials.

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Selection: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final crystal structure.

Visualizations

Logical Relationship for the Synthesis of Thorium Nitrate Hydrates

The following diagram illustrates the synthetic pathway to obtaining either the tetrahydrate or pentahydrate of thorium nitrate, based on the concentration of the nitric acid used in the crystallization process.

Caption: Synthesis pathways for thorium nitrate hydrates.

Coordination Sphere of Thorium in this compound

The following diagram illustrates the 12-coordinate environment of the thorium(IV) ion in the tetrahydrate form, showing the bidentate coordination of the four nitrate ligands and the coordination of the four water molecules.

Caption: Coordination of Thorium(IV) in the tetrahydrate.

Conclusion

This compound represents an important hydrated form of thorium nitrate, characterized by a high coordination number of 12 for the central thorium atom. While its synthesis is well-established through crystallization from nitric acid solutions of moderate concentration, a complete crystallographic characterization remains to be reported in the public domain. This guide has summarized the current knowledge of its structure and properties, providing a valuable resource for researchers in the fields of actinide chemistry, materials science, and drug development. Further research, particularly single-crystal X-ray diffraction studies, is necessary to fully elucidate the crystal structure of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Thorium Nitrate Tetrahydrate to Thorium Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal decomposition of thorium nitrate (B79036) hydrates is a critical process in the synthesis of thorium dioxide (ThO₂), a material of significant interest in catalysis, nuclear applications, and advanced ceramics. This technical guide provides a comprehensive overview of the thermal decomposition of thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O), detailing the sequential dehydration and denitration steps, the formation of key intermediates, and the ultimate production of thorium dioxide. This document summarizes quantitative data from thermal analysis studies, outlines detailed experimental protocols for characterization, and presents visual representations of the decomposition pathway and experimental workflows to facilitate a deeper understanding of the process for research, scientific, and drug development applications where thorium-based materials may be utilized.

Introduction

Thorium dioxide (ThO₂) possesses a unique combination of properties, including a high melting point, excellent thermal stability, and catalytic activity, making it a valuable material in various high-technology fields. A common and effective method for the preparation of high-purity ThO₂ is through the thermal decomposition of thorium nitrate hydrates. The most prevalent forms are the tetrahydrate (Th(NO₃)₄·4H₂O) and the pentahydrate (Th(NO₃)₄·5H₂O). The controlled heating of these precursors is essential as the decomposition pathway influences the morphology, particle size, and surface area of the resulting thorium dioxide, which in turn dictates its performance in various applications.

This guide focuses on the thermal decomposition of this compound, a multi-stage process involving the sequential loss of water molecules (dehydration) followed by the decomposition of the nitrate groups (denitration) with the evolution of nitrogen oxides. Understanding the precise temperature ranges for these transformations and the nature of the intermediate species formed is paramount for the reproducible synthesis of ThO₂ with desired characteristics.

Data Presentation

The thermal decomposition of this compound proceeds through several distinct stages, each characterized by a specific temperature range and a corresponding mass loss. The following tables summarize the quantitative data derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Table 1: Stepwise Thermal Decomposition of this compound (Th(NO₃)₄·4H₂O)

| Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Species | Solid Product |

| 1 | 60 - 150 | ~13.0 | 4H₂O | Th(NO₃)₄ |

| 2 | 150 - 250 | ~23.5 (cumulative) | H₂O, NO₂, O₂ | ThO(NO₃)₂ |

| 3 | 250 - 450 | ~48.0 (cumulative) | NO₂, O₂ | ThO₂ |

Note: The temperature ranges and mass losses are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

Table 2: Characterization of Intermediate and Final Products

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Comments |

| This compound | Th(NO₃)₄·4H₂O | 552.12 | Starting material |

| Anhydrous Thorium Nitrate | Th(NO₃)₄ | 480.06 | Intermediate formed after complete dehydration |

| Thorium Oxynitrate | ThO(NO₃)₂ | 380.04 | Key intermediate in the denitration process |

| Thorium Dioxide | ThO₂ | 264.04 | Final product of the decomposition[1] |

Experimental Protocols

The investigation of the thermal decomposition of this compound relies on several key analytical techniques. The following protocols provide a detailed methodology for these experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

Instrumentation: A simultaneous TGA/DTA instrument.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Atmosphere: The furnace is purged with a continuous flow of an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 600°C.

-

Heating Rate: A linear heating rate, typically between 5 and 20°C/min, is applied. Slower heating rates can provide better resolution of overlapping decomposition steps.

-

-

Data Acquisition: The instrument continuously records the sample mass and the temperature difference between the sample and a reference as a function of the furnace temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step. The DTA curve (ΔT vs. temperature) is used to identify endothermic (dehydration, decomposition) and exothermic (phase transitions, oxidation) events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Methodology:

-

The TGA experiment is performed as described in section 3.1.

-

The gas outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.

-

The mass spectrometer or FTIR spectrometer is set to continuously monitor for the expected gaseous products, such as water (m/z 18 for MS), nitrogen dioxide (m/z 46 for MS), and oxygen (m/z 32 for MS).

-

The intensity of the signals for these species is plotted against temperature, allowing for the correlation of gas evolution with specific mass loss events observed in the TGA data.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of the decomposition.

Instrumentation: A powder X-ray diffractometer.

Methodology:

-

Sample Preparation: Samples of this compound are heated in a furnace to specific temperatures corresponding to the plateaus observed in the TGA curve (e.g., 150°C, 250°C, and 450°C) and then cooled to room temperature.

-

The resulting solid residues are ground into a fine powder.

-

Data Acquisition: The powder is mounted on a sample holder, and an X-ray diffraction pattern is recorded over a specific 2θ range (e.g., 10-80°).

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in each sample, confirming the formation of intermediates like ThO(NO₃)₂ and the final product ThO₂.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Thermal Decomposition Pathway of this compound.

Caption: Experimental Workflow for Characterization.

Conclusion

The thermal decomposition of this compound to thorium dioxide is a well-defined, multi-step process that can be effectively monitored and controlled through careful thermal analysis. This guide has provided a detailed overview of this process, including quantitative data on the decomposition stages, comprehensive experimental protocols for its characterization, and clear visual representations of the decomposition pathway and analytical workflow. For researchers, scientists, and professionals in drug development, a thorough understanding of this process is essential for the synthesis of high-purity thorium dioxide with tailored properties for advanced applications. The methodologies and data presented herein serve as a valuable resource for the reproducible and controlled synthesis of this important material.

References

Methodological & Application

Application Notes and Protocols: Thorium Nitrate Tetrahydrate in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorium nitrate (B79036) tetrahydrate (Th(NO₃)₄·4H₂O) is a key reagent in analytical chemistry, primarily utilized for the quantitative determination of fluoride (B91410) ions in various samples, including water, industrial materials, and biological specimens.[1][2] Its application is crucial in fields ranging from environmental monitoring to quality control in pharmaceutical and industrial manufacturing. The most common analytical technique employing thorium nitrate is the titrimetric determination of fluoride, though spectrophotometric methods also exist.[3][4]

This document provides detailed application notes and experimental protocols for the use of thorium nitrate tetrahydrate in the analysis of fluoride.

Principle of Fluoride Determination

The analytical determination of fluoride using thorium nitrate is based on the high affinity of the thorium(IV) ion (Th⁴⁺) for fluoride ions (F⁻). In an acidic medium, thorium ions react with fluoride ions to form a stable, insoluble thorium tetrafluoride (ThF₄) precipitate.[5]

Reaction: Th⁴⁺ + 4F⁻ → ThF₄ (s)

The endpoint of the titration is detected using a colorimetric indicator that changes color upon the first excess of thorium ions in the solution after all fluoride ions have been precipitated.[3]

I. Titrimetric Determination of Fluoride